N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
This compound features a 5-fluoroindole core linked via an ethyl chain to a cyclohexanecarboxamide scaffold substituted with a 1H-tetrazole group. The cyclohexane ring likely adopts a chair conformation, as observed in structurally related compounds, which may influence rigidity and binding pocket compatibility .
Properties
Molecular Formula |
C18H21FN6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O/c19-14-4-5-16-15(10-14)13(11-21-16)6-9-20-17(26)18(7-2-1-3-8-18)25-12-22-23-24-25/h4-5,10-12,21H,1-3,6-9H2,(H,20,26) |
InChI Key |
UMJCNQBTJFFBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
- Next, the tetrazole ring is introduced by reacting the intermediate with a suitable reagent, such as sodium azide .
- Finally, the cyclohexanecarboxamide group is added to complete the structure.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of with to form the intermediate .
Reaction Conditions: Specific reaction conditions and reagents may vary depending on the synthetic pathway.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding complex reactions.
Biology: It may serve as a tool compound to investigate cellular processes related to indole derivatives.
Medicine: Although not directly used in medicine, its structural features could inspire drug design.
Industry: Its synthetic pathways may find applications in fine chemical synthesis.
Mechanism of Action
- The exact mechanism of action is not well-documented for this specific compound.
- its structural similarity to melatonin suggests potential interactions with signaling pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Key Structural Features and Functional Groups
Pharmacological and Binding Properties
Receptor Affinity and Selectivity
- Target Compound: The tetrazole group may enhance binding to receptors like 5-HT1A due to its hydrogen-bonding capacity, analogous to WAY 100635, a known 5-HT1A antagonist . However, the absence of a piperazine ring (as in WAY 100635) could reduce specificity for serotonin receptors.
- N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide : The oxoacetamide group may reduce CNS penetration compared to the target compound due to increased polarity, as suggested by similar derivatives .
Functional Assays
- Calcium Mobilization Assays : Analogues in (e.g., pyrazole-carboxamides) showed EC50 values in CHO-k1 cells ranging from 10–100 nM for NTS1/NTS2 receptors. The target compound’s tetrazole group may improve potency due to ionic interactions with receptor residues .
- Binding Affinity (Ki) : WAY 100635 exhibits Ki < 1 nM for 5-HT1A receptors . Structural similarities suggest the target compound may achieve sub-µM Ki, but empirical data are needed.
Physicochemical Properties
- Solubility: The tetrazole group (pKa ~4.9) enhances water solubility at physiological pH compared to non-ionizable groups (e.g., oxadiazoles in ).
- LogP : Estimated LogP for the target compound is ~2.5 (similar to WAY 100635), balancing blood-brain barrier penetration and solubility .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that integrates an indole moiety, a tetrazole ring, and a cyclohexanecarboxamide structure. This combination of functional groups is known to enhance biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.4 g/mol. The presence of fluorine in the indole ring is hypothesized to improve pharmacological properties such as solubility and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN6O |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1324076-48-3 |
This compound is believed to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The tetrazole ring mimics carboxylic acids, enhancing binding affinity to biological receptors.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including:
- HepG2 (human liver carcinoma)
- MCF-7 (human breast adenocarcinoma)
In vitro assays have shown that the compound can inhibit cell growth and induce apoptosis in these cancer cell lines. The mechanism involves interference with signaling pathways crucial for cell survival and proliferation.
Anti-inflammatory Effects
Research suggests potential anti-inflammatory properties due to its ability to modulate immune responses. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds containing indole and tetrazole moieties:
- Study on Indole-Tetrazole Derivatives : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating the importance of structural features in enhancing biological efficacy .
- Antibacterial Activity : Compounds with a similar structural backbone have shown antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that modifications in the tetrazole and indole structures can lead to diverse pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
